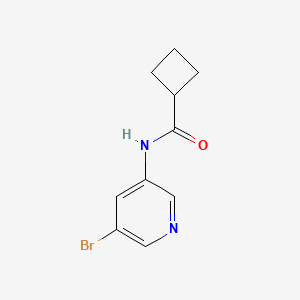

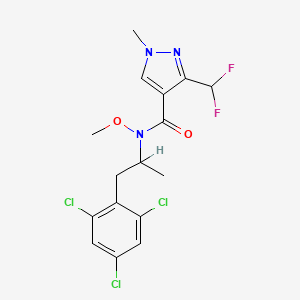

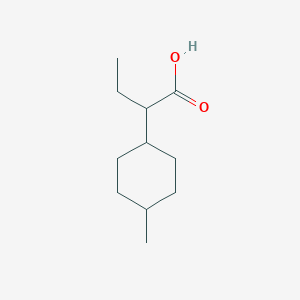

![molecular formula C10H14N6 B1532866 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1374251-00-9](/img/structure/B1532866.png)

1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

“1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a type of pyrimidopyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring . Pyrimidopyrimidines are known for their biological significance and are used on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of such compounds involves various methods. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . The synthesis of these compounds is significant and has been studied extensively .Molecular Structure Analysis

The molecular structure of “1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is complex due to the presence of multiple rings and nitrogen atoms . Detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound shows reactivity with various substituents linked to the ring carbon and nitrogen atoms . It also exhibits inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells .Applications De Recherche Scientifique

Medical Applications

This compound has shown potential in protecting cells from necroptosis and attenuating necrotic cell death of vascular endothelial cells induced by tumor cells . It has also been evaluated as an inhibitor for Mycobacterium tuberculosis TMPK .

Chemistry and Drug Design

It has been identified as a potent inhibitor of RIPK1 with good kinase selectivity . Additionally, it has been part of studies for the optimization of lipophilic substitution within a series of compounds for ATP-competitive inhibition of PKB kinase .

Multicomponent Reactions (MCR)

Pyrimidines, including derivatives like our compound of interest, are used in MCRs due to their various pharmacological properties such as antibacterial, antiviral, and anticancer activities .

Kinase Inhibition

The compound has been involved in the discovery of nano-molar inhibitors with selectivity for inhibition of PKB over PKA .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit kinases such as pkb and RIPK1 , which play crucial roles in cellular processes such as cell proliferation and necroptosis .

Mode of Action

It’s worth noting that similar compounds have been found to act as atp-competitive inhibitors , suggesting that “1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential targets, it’s likely that this compound affects pathways related to cell proliferation and necroptosis .

Pharmacokinetics

Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .

Result of Action

Similar compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .

Orientations Futures

Propriétés

IUPAC Name |

1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h5-7,12H,1-4H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOWGQUGVMJJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

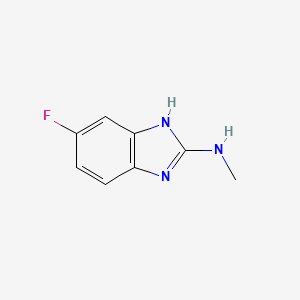

Q1: What is the significance of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in pharmaceutical chemistry?

A1: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial intermediate in synthesizing Ibrutinib []. This drug, Ibrutinib, is a targeted therapy used in treating certain types of blood cancers. The preparation method outlined in the research utilizes a Mitsunobu reaction between 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine to efficiently yield this vital intermediate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

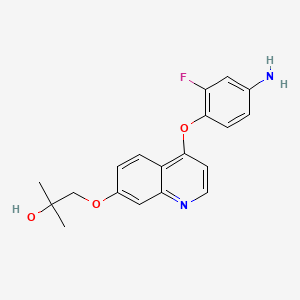

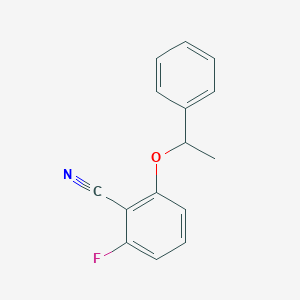

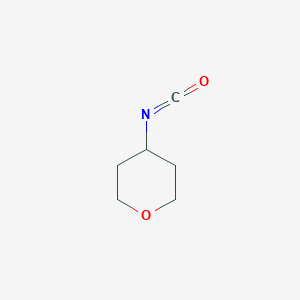

![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)

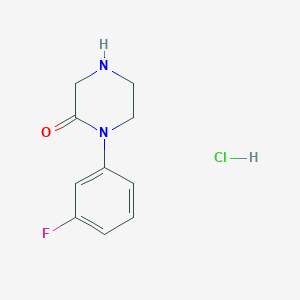

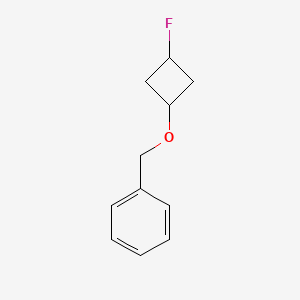

![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)